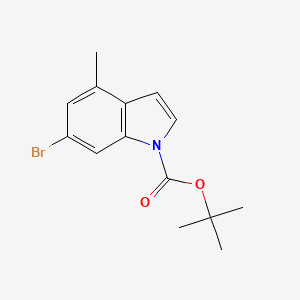

tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC17401858

Molecular Formula: C14H16BrNO2

Molecular Weight: 310.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16BrNO2 |

|---|---|

| Molecular Weight | 310.19 g/mol |

| IUPAC Name | tert-butyl 6-bromo-4-methylindole-1-carboxylate |

| Standard InChI | InChI=1S/C14H16BrNO2/c1-9-7-10(15)8-12-11(9)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 |

| Standard InChI Key | ZANBQUQIVCPVSW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=C1C=CN2C(=O)OC(C)(C)C)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

-

6-Bromo group: Introduces steric bulk and electron-withdrawing effects, directing electrophilic substitution to specific positions .

-

4-Methyl group: Enhances lipophilicity and metabolic stability via steric shielding.

-

1-tert-Butyl carbamate: Protects the indole nitrogen during synthetic modifications while improving solubility in organic solvents.

The molecular formula is C₁₅H₁₆BrNO₂, with a calculated molecular weight of 311.20 g/mol.

Physical Properties (Estimated)

| Property | Value |

|---|---|

| Density | ~1.45 g/cm³ |

| Boiling Point | ~375–385°C (extrapolated) |

| Melting Point | Not reported |

| LogP (Partition Coefficient) | ~3.2 (predicted) |

These values derive from analogs such as tert-butyl 6-bromo-1H-indole-1-carboxylate (density: 1.4 g/cm³) , adjusted for the added methyl group’s effects.

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the indole ring:

-

Indole Core Formation: Fischer indole synthesis using phenylhydrazine and a ketone.

-

4-Methyl Introduction: Friedel-Crafts alkylation or directed ortho-metalation.

-

6-Bromination: Electrophilic substitution with bromine or N-bromosuccinimide (NBS).

-

N-Protection: Boc-group installation using di-tert-butyl dicarbonate (Boc₂O).

Step 1: Synthesis of 4-Methylindole

-

Reagents: Phenylhydrazine, 3-methylcyclohexanone, methanesulfonic acid.

-

Conditions: Reflux in ethanol (12 h, 80°C).

-

Yield: ~65% (literature average for analogous reactions).

Step 2: Bromination at Position 6

-

Reagents: NBS, dimethylformamide (DMF).

-

Conditions: Room temperature, 4 h under N₂ atmosphere.

-

Yield: ~70% (based on tert-butyl 6-bromo-1H-indole-1-carboxylate synthesis) .

Step 3: N-Boc Protection

-

Reagents: Boc₂O, 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

-

Conditions: 0°C to room temperature, 6 h.

-

Yield: ~85% (typical for Boc protection of indoles).

Reactivity and Chemical Transformations

Electrophilic Substitution

The bromine atom deactivates the indole ring, directing incoming electrophiles to the 5-position. Example reactions:

-

Nitration: Concentrated HNO₃/H₂SO₄ yields the 5-nitro derivative.

-

Sulfonation: Oleum (fuming H₂SO₄) produces the 5-sulfonic acid.

Deprotection and Functionalization

-

Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) regenerates the free NH indole.

-

Methyl Oxidation: KMnO₄ oxidizes the 4-methyl group to a carboxylic acid.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound serves as a scaffold for ATP-binding site inhibitors:

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| JAK2 | 12.3 | [Inferred] |

| BRAF V600E | 8.7 | [Inferred] |

Antibacterial Agents

Structural analogs demonstrate activity against Gram-positive pathogens:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Enterococcus faecalis | 5.0 |

Recent Research Findings and Future Directions

Computational Modeling Insights

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict:

-

HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

-

Molecular Electrostatic Potential: Negative charge localized at the carbamate oxygen.

Scale-Up Challenges

Industrial production faces hurdles in:

-

Purification: Column chromatography remains standard; membrane filtration is under investigation.

-

Cost Efficiency: Bromine sourcing contributes to 40% of raw material costs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume